3-Bromo-5-(methylsulfonyl)pyridine chemical properties
3-Bromo-5-(methylsulfonyl)pyridine chemical properties
An In-depth Technical Guide to 3-Bromo-5-(methylsulfonyl)pyridine: Properties, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
3-Bromo-5-(methylsulfonyl)pyridine is a substituted pyridine derivative that has emerged as a significant building block in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional nature—a nucleophilic pyridine nitrogen, an electrophilic carbon atom bearing a bromine substituent, and a strongly electron-withdrawing methylsulfonyl group—provides a versatile platform for constructing complex molecular architectures. The pyridine ring itself is a "privileged scaffold," a core structure frequently found in biologically active compounds and approved pharmaceuticals, known for its ability to engage in hydrogen bonding and improve aqueous solubility.[1][2] This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-Bromo-5-(methylsulfonyl)pyridine for researchers and scientists engaged in drug discovery and development.
PART 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational to its application in research.
Core Chemical Properties
The key physicochemical properties of 3-Bromo-5-(methylsulfonyl)pyridine are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Reference |
| IUPAC Name | 3-bromo-5-methylsulfonylpyridine | [3][4] |
| CAS Number | 445491-71-4 | [3][4][5] |
| Molecular Formula | C₆H₆BrNO₂S | [3] |
| Molecular Weight | 236.09 g/mol | [3] |
| Appearance | Solid | [5] |
| Topological Polar Surface Area | 55.4 Ų | [3] |
| XLogP3 | 0.8 | [3] |
| InChI Key | CNAIMMQZMLBREW-UHFFFAOYSA-N | [3][4][5] |
| SMILES | CS(=O)(=O)C1=CC(=CN=C1)Br | [4][6] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [5] |
Spectroscopic Signature Analysis
While raw spectra are instrument-dependent, the structural features of 3-Bromo-5-(methylsulfonyl)pyridine allow for a reliable prediction of its key spectroscopic characteristics, which are crucial for reaction monitoring and structural confirmation.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the three aromatic protons and the methyl group. The proton at the C4 position (between the bromo and methylsulfonyl groups) will be the most deshielded (highest ppm value) due to the additive electron-withdrawing effects of the adjacent substituents. The protons at C2 and C6 will also appear in the aromatic region, with their specific shifts and coupling patterns determined by their relationship to the ring nitrogen and other substituents. The methyl protons of the sulfonyl group will appear as a sharp singlet in the aliphatic region, typically around 3.0-3.3 ppm.
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¹³C NMR Spectroscopy : The carbon spectrum will display six unique signals. The carbon atoms directly attached to the bromine and sulfonyl groups will be significantly influenced by these substituents. The carbon of the methyl group will appear at a characteristic high-field (low ppm) chemical shift.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Expect to see strong, sharp absorption bands characteristic of the sulfonyl group (S=O) asymmetric and symmetric stretching, typically in the ranges of 1391-1331 cm⁻¹ and 1149-1121 cm⁻¹, respectively.[7] Aromatic C-H and C=C/C=N stretching vibrations will also be present.
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Mass Spectrometry (MS) : Electron-Impact Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺). A critical diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M⁺+2), which definitively confirms the presence of a single bromine atom. Predicted collision cross-section values can also aid in identification.[6]
PART 2: Synthesis, Reactivity, and Strategic Applications
The synthetic accessibility and predictable reactivity of 3-Bromo-5-(methylsulfonyl)pyridine are central to its utility.
Synthetic Strategies
The synthesis of this compound typically relies on precursor-based methods, which involve the sequential modification of a pre-existing, functionalized pyridine ring.[8] Direct introduction of both the bromo and methylsulfonyl groups onto a bare pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution.[8]
A plausible and established synthetic route begins with a readily available precursor such as 3,5-dibromopyridine. This allows for selective functionalization at one of the bromine positions while retaining the other for the final product structure.[8]
Caption: A common precursor-based synthesis workflow.
Core Reactivity and Mechanistic Insights
The reactivity of 3-Bromo-5-(methylsulfonyl)pyridine is dominated by the interplay of its functional groups:
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Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the primary site for synthetic elaboration. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), Sonogashira (with alkynes), and Stille couplings. This allows for the straightforward introduction of diverse aryl, heteroaryl, alkyl, and amino substituents at the 5-position, making it an invaluable tool for building molecular libraries for structure-activity relationship (SAR) studies.[9]
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Influence of the Methylsulfonyl Group: As a powerful electron-withdrawing group and hydrogen bond acceptor, the methylsulfonyl moiety significantly influences the molecule's properties.[9] It enhances the electrophilicity of the pyridine ring, making the C-Br bond more susceptible to nucleophilic attack and cross-coupling reactions. In a biological context, it can form crucial hydrogen bonds with protein active sites, thereby increasing binding affinity and potency of the final drug candidate.[9]
Applications in Drug Discovery
3-Bromo-5-(methylsulfonyl)pyridine serves as a key intermediate in the synthesis of biologically active compounds across various therapeutic areas, including potential anti-inflammatory and anticancer agents.[9] Its structure is incorporated into molecules designed as enzyme inhibitors and receptor modulators.[9] The pyridine core provides a basic nitrogen atom that can be protonated at physiological pH, often improving the pharmacokinetic properties of a drug candidate.
Caption: Role as a scaffold in medicinal chemistry.
PART 3: Experimental Protocol and Safety
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a detailed, self-validating methodology for a typical application of 3-Bromo-5-(methylsulfonyl)pyridine in synthesis.
Objective: To synthesize 3-(Aryl)-5-(methylsulfonyl)pyridine via a Suzuki-Miyaura cross-coupling reaction.
Reagents & Materials:
-
3-Bromo-5-(methylsulfonyl)pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5-(methylsulfonyl)pyridine, the arylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the dioxane solvent.
-
Reaction Initiation: Add the 4:1 dioxane/water solvent mixture to the main flask, followed by the catalyst solution.
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
-
Characterization: Confirm the structure of the final product using NMR, IR, and MS analysis.
Safety and Handling
3-Bromo-5-(methylsulfonyl)pyridine must be handled with appropriate laboratory precautions. It is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed[3]
Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials.
Conclusion
3-Bromo-5-(methylsulfonyl)pyridine stands out as a high-value synthetic intermediate. Its well-defined physicochemical properties, predictable reactivity in key synthetic transformations like palladium-catalyzed cross-coupling, and the advantageous features of its constituent functional groups make it a powerful tool for medicinal chemists and organic synthesists. The strategic use of this building block facilitates the efficient construction of novel and complex molecules, accelerating the discovery and development of next-generation therapeutics.
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